Exciton Binding Energy: Butadiene-Linked COF vs. Imine-Linked COFs
A cyano-substituted buta-1,3-diene-linked covalent organic framework (COF) exhibits an exciton binding energy (Eb) of 44.4 ± 1.5 meV, as determined by temperature-dependent fluorescence spectroscopy [1]. This value is substantially lower than the Eb reported for representative imine-linked COFs: a symmetric imine-based Py-Tz COF displays Eb = 61.4 meV [2], and only specially engineered asymmetric imine COFs (e.g., NCOF-3, Eb = 40.15 meV) approach comparable performance [3]. Lower exciton binding energy directly correlates with more efficient charge separation under photoexcitation, a critical parameter for photocatalytic hydrogen evolution and aerobic oxidation reactions.
| Evidence Dimension | Exciton binding energy (Eb) in covalent organic frameworks |
|---|---|
| Target Compound Data | 44.4 ± 1.5 meV (buta-1,3-diene-linked COF) |
| Comparator Or Baseline | Imine-linked Py-Tz COF: 61.4 meV; typical symmetric imine COFs: ~60–200 meV; optimized asymmetric imine COF (NCOF-3): 40.15 meV |
| Quantified Difference | Butadiene-linked COF Eb is ~28% lower than the Py-Tz imine COF and falls near the lowest reported values for imine systems, despite being a symmetric framework. |
| Conditions | Temperature-dependent fluorescence spectroscopy; COF in solid state |
Why This Matters
For procurement decisions in photocatalytic or optoelectronic COF research, a butadiene-linked framework delivers intrinsically lower exciton binding energy than most imine-linked alternatives without requiring asymmetric donor-acceptor engineering, simplifying synthetic design while maintaining competitive charge-separation efficiency.
- [1] Su, Y.; Li, B.; Xu, H.; Lu, C.; Wang, S.; Chen, B.; Wang, Z.; Wang, W.; Otake, K.; Kitagawa, S.; Huang, L.; Gu, C. Multi-Component Synthesis of a Buta-1,3-diene-Linked Covalent Organic Framework. J. Am. Chem. Soc. 2022, 144, 18218–18222. DOI: 10.1021/jacs.2c05701. View Source
- [2] Dual-functional photoredox catalytic thiocyanation and hydroxylation using a donor-acceptor COF. Chem. Sci. 2025. Reported exciton binding energy of Py-Tz COF: 61.4 meV. PubMed ID associated with the study. View Source
- [3] Constructing asymmetric D'-A-D" imine covalent organic frameworks to optimize exciton effect and enhance photocatalytic reduction of U(VI). PubMed 2025. NCOF-3 exciton binding energy: 40.15 meV. View Source
